molecular formula C8H8ClN3 B1489901 3-Chloro-1-methyl-1H-indazol-4-amine CAS No. 1289266-93-8

3-Chloro-1-methyl-1H-indazol-4-amine

Cat. No. B1489901
CAS RN: 1289266-93-8
M. Wt: 181.62 g/mol
InChI Key: YEPQFFGLLMNRDM-UHFFFAOYSA-N
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Description

“3-Chloro-1-methyl-1H-indazol-4-amine” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . It has a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Molecular Structure Analysis

The molecular structure of “3-Chloro-1-methyl-1H-indazol-4-amine” is represented by the chemical formula C8H7BrClN3 . It has a molecular weight of 260.52 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Chloro-1-methyl-1H-indazol-4-amine” are not available, indazole derivatives have been found to show a broad range of chemical and biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-1-methyl-1H-indazol-4-amine” include a predicted density of 1.89±0.1 g/cm3 and a predicted boiling point of 404.4±40.0 °C .

properties

IUPAC Name

3-chloro-1-methylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(10)7(6)8(9)11-12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPQFFGLLMNRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-methyl-1H-indazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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